3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbohydrazide
Overview
Description
3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbohydrazide is a heterocyclic compound with the molecular formula C11H10N4O2 It is characterized by a pyridazine ring fused with a hydrazide group and a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbohydrazide typically involves the reaction of hydrazine derivatives with appropriate diketones or aldehydes. One common method involves the cyclization of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by oxidation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, hydrazine derivatives, and phenyl-substituted compounds.
Scientific Research Applications
3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-oxalamide: This compound is similar in structure and has been studied for its corrosion inhibition properties.
6-Oxo-N’-(3-phenyl-2-propenylidene)-1,6-dihydro-3-pyridazinecarbohydrazide:
Uniqueness
3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a pyridazine ring with a hydrazide group and a phenyl substituent makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-oxo-2-phenylpyridazine-4-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-14-10(16)9-6-7-13-15(11(9)17)8-4-2-1-3-5-8/h1-7H,12H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMQKZPCFMNIES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=N2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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